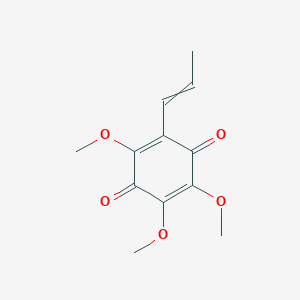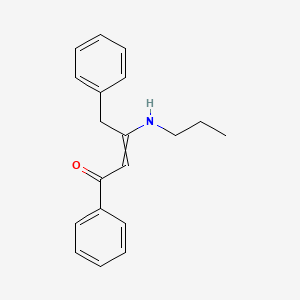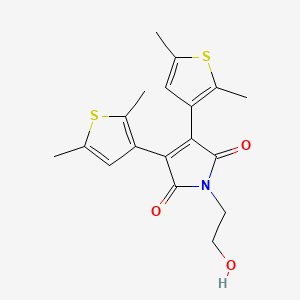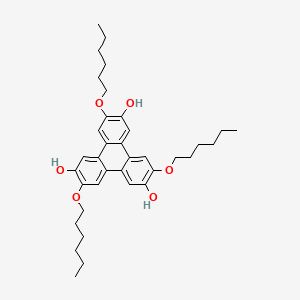
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)- typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts play a crucial role in achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining cost-effectiveness and environmental considerations.
化学反応の分析
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or hydrogen gas.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
作用機序
The mechanism by which 2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)- exerts its effects involves interactions with specific molecular targets and pathways. Its hexyloxy groups contribute to its solubility and reactivity, allowing it to participate in various chemical and biological processes. The triphenylene core provides a rigid and planar structure, facilitating π-π interactions and other non-covalent interactions with target molecules .
類似化合物との比較
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)- can be compared with other similar compounds, such as:
2,6,11-Triphenylenetriol, 3,7,10-tris(hexyloxy)-: Similar structure but different substitution pattern.
2,6,10-Triphenylenetriol, 3,7,11-tris(undecyloxy)-: Longer alkoxy chains, affecting solubility and reactivity.
2,6,10-Triphenylenetriol, 3,7,11-tris(methoxy)-: Shorter alkoxy chains, leading to different physical and chemical properties.
特性
CAS番号 |
227024-10-4 |
|---|---|
分子式 |
C36H48O6 |
分子量 |
576.8 g/mol |
IUPAC名 |
3,7,11-trihexoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C36H48O6/c1-4-7-10-13-16-40-34-22-28-25(19-31(34)37)29-23-35(41-17-14-11-8-5-2)33(39)21-27(29)30-24-36(32(38)20-26(28)30)42-18-15-12-9-6-3/h19-24,37-39H,4-18H2,1-3H3 |
InChIキー |
UUFUXFKKZSPOLE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)O)OCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
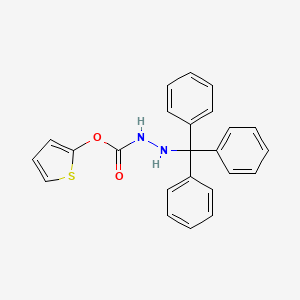
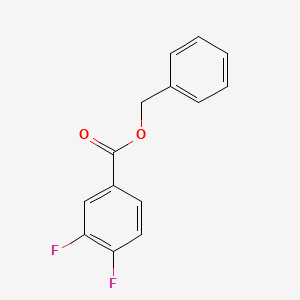
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
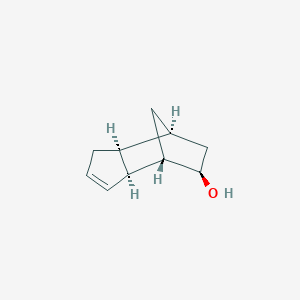
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
